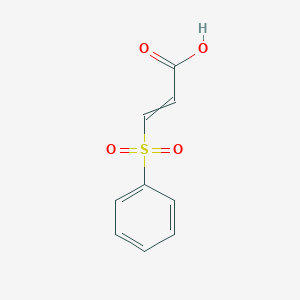![molecular formula C9H9N3O2 B13665926 Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the microwave-mediated synthesis process. This method’s efficiency and eco-friendliness make it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds.
Aplicaciones Científicas De Investigación
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, such as antiviral, antimicrobial, and anticancer properties
Biology: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Industry: It has applications in the synthesis of other heterocyclic compounds and materials science.
Mecanismo De Acción
The mechanism of action of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity.
Uniqueness
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is unique due to its specific structure and the range of biological activities it exhibits. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-11-8-5-3-4-7(12(6)8)9(13)14-2/h3-5H,1-2H3 |
Clave InChI |
ORKJIIFKCYCVQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
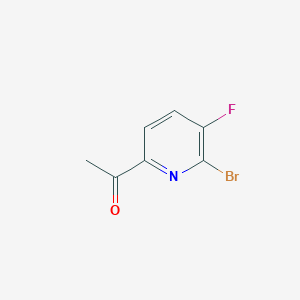
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)

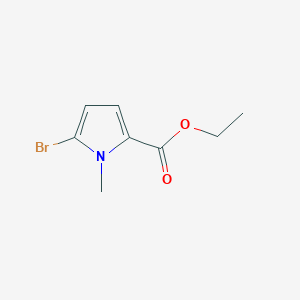
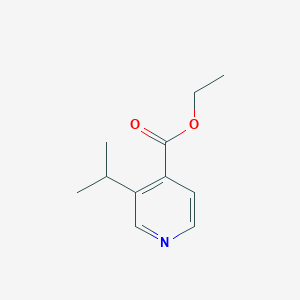
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
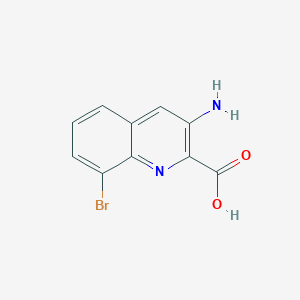
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
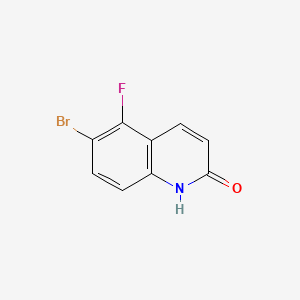
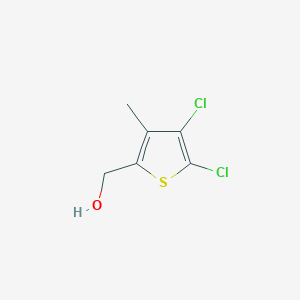
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
